BAY 87-2243 BAY 87-2243 BAY 87-2243 is an inhibitor of mitochondrial complex I, also known as NADH:ubiquinone oxidoreductase, and an inducer of ferroptosis. It decreases ATP-dependent luciferase reporter activity and ATP levels in H1299luc cells, effects that can be reversed by addition of the mitochondrial complex II substrate succinate or expression of the S. cerevisiae complex I ortholog Ndi1 NADH dehydrogenase. BAY 87-2243 induces production of reactive oxygen species (ROS), increases α-tocopherol-sensitive lipid peroxidation, and decreases glutathione (GSH) levels in SK-MEL-28 and G361 melanoma cells, effects that can be partially reversed by the ferroptosis inhibitor ferrostatin-1 and overexpression of GPX4 or potentiated by GPX4 knockdown. In vivo, BAY 87-2243 (0.5-4 mg/kg) reduces tumor weight, hypoxia-inducible factor-1α (HIF-1α) levels, and HIF-1α target gene expression in an H460 mouse xenograft model. It also reduces tumor growth in the MEXF 276 and MEXF 1732 melanoma patient-derived xenograft (PDX) mouse models.
BAY 87-2243 is a highly potent and selective inhibitor of hypoxia-induced gene activation, which has antitumor activities by inhibition of mitochondrial complex I. BAY 87-2243 mproves local tumor control after fractionated irradiation in a schedule-dependent manner in head and neck human xenografts. BAY-87-2243 markedly decreased nuclear HIF-1α expression and pimonidazole hypoxic fraction already after 3 days of drug treatment. BAY-87-2243 prior to RT significantly reduced TCD50 from 123 to 100 Gy (p=0.037). Additional BAY-87-2243 application during RT did not decrease TCD50.
Brand Name: Vulcanchem
CAS No.: 1227158-85-1
VCID: VC0548058
InChI: InChI=1S/C26H26F3N7O2/c1-17-14-22(25-31-24(33-38-25)19-2-6-21(7-3-19)37-26(27,28)29)32-36(17)16-18-8-9-30-23(15-18)35-12-10-34(11-13-35)20-4-5-20/h2-3,6-9,14-15,20H,4-5,10-13,16H2,1H3
SMILES: CC1=CC(=NN1CC2=CC(=NC=C2)N3CCN(CC3)C4CC4)C5=NC(=NO5)C6=CC=C(C=C6)OC(F)(F)F
Molecular Formula: C26H26F3N7O2
Molecular Weight: 525.5 g/mol

BAY 87-2243

CAS No.: 1227158-85-1

Cat. No.: VC0548058

Molecular Formula: C26H26F3N7O2

Molecular Weight: 525.5 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

BAY 87-2243 - 1227158-85-1

Specification

Description BAY 87-2243 is an inhibitor of mitochondrial complex I, also known as NADH:ubiquinone oxidoreductase, and an inducer of ferroptosis. It decreases ATP-dependent luciferase reporter activity and ATP levels in H1299luc cells, effects that can be reversed by addition of the mitochondrial complex II substrate succinate or expression of the S. cerevisiae complex I ortholog Ndi1 NADH dehydrogenase. BAY 87-2243 induces production of reactive oxygen species (ROS), increases α-tocopherol-sensitive lipid peroxidation, and decreases glutathione (GSH) levels in SK-MEL-28 and G361 melanoma cells, effects that can be partially reversed by the ferroptosis inhibitor ferrostatin-1 and overexpression of GPX4 or potentiated by GPX4 knockdown. In vivo, BAY 87-2243 (0.5-4 mg/kg) reduces tumor weight, hypoxia-inducible factor-1α (HIF-1α) levels, and HIF-1α target gene expression in an H460 mouse xenograft model. It also reduces tumor growth in the MEXF 276 and MEXF 1732 melanoma patient-derived xenograft (PDX) mouse models.
BAY 87-2243 is a highly potent and selective inhibitor of hypoxia-induced gene activation, which has antitumor activities by inhibition of mitochondrial complex I. BAY 87-2243 mproves local tumor control after fractionated irradiation in a schedule-dependent manner in head and neck human xenografts. BAY-87-2243 markedly decreased nuclear HIF-1α expression and pimonidazole hypoxic fraction already after 3 days of drug treatment. BAY-87-2243 prior to RT significantly reduced TCD50 from 123 to 100 Gy (p=0.037). Additional BAY-87-2243 application during RT did not decrease TCD50.
CAS No. 1227158-85-1
Molecular Formula C26H26F3N7O2
Molecular Weight 525.5 g/mol
IUPAC Name 5-[1-[[2-(4-cyclopropylpiperazin-1-yl)pyridin-4-yl]methyl]-5-methylpyrazol-3-yl]-3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazole
Standard InChI InChI=1S/C26H26F3N7O2/c1-17-14-22(25-31-24(33-38-25)19-2-6-21(7-3-19)37-26(27,28)29)32-36(17)16-18-8-9-30-23(15-18)35-12-10-34(11-13-35)20-4-5-20/h2-3,6-9,14-15,20H,4-5,10-13,16H2,1H3
Standard InChI Key CDJNNOJINJAXPV-UHFFFAOYSA-N
SMILES CC1=CC(=NN1CC2=CC(=NC=C2)N3CCN(CC3)C4CC4)C5=NC(=NO5)C6=CC=C(C=C6)OC(F)(F)F
Canonical SMILES CC1=CC(=NN1CC2=CC(=NC=C2)N3CCN(CC3)C4CC4)C5=NC(=NO5)C6=CC=C(C=C6)OC(F)(F)F
Appearance Solid powder

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator